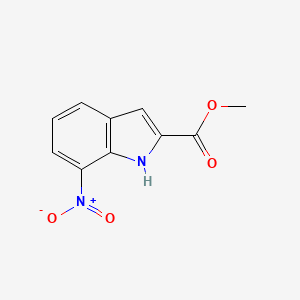

Methyl 7-nitro-1h-indole-2-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 7-nitro-1h-indole-2-carboxylate is a useful research compound. Its molecular formula is C10H8N2O4 and its molecular weight is 220.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Q. Basic Synthesis and Purification

Q. Q: What are the standard synthetic routes for preparing methyl 7-nitro-1H-indole-2-carboxylate, and how can reaction conditions be optimized?

A: The synthesis typically involves nitration of a pre-functionalized indole scaffold. A common approach is:

Indole Core Formation : Use Fischer indole synthesis or palladium-catalyzed coupling to construct the indole ring.

Nitro Group Introduction : Nitration at the 7-position using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions.

Esterification : Methylation of the carboxylate group via alkylation or transesterification.

Optimization : Adjust stoichiometry, temperature, and catalyst (e.g., Pd/C for hydrogenation steps) to enhance yield. Purification often involves recrystallization or column chromatography .

Q. Structural Characterization

Q. Q: What advanced techniques are recommended for confirming the molecular structure of this compound?

A:

- X-ray Crystallography : Resolve crystal packing and confirm nitro/ester substituent positions using SHELX or ORTEP-III for data refinement .

- Spectroscopy :

Q. Biological Activity Evaluation

Q. Q: How can researchers design experiments to assess the antimicrobial or anticancer potential of this compound?

A:

- Antimicrobial Assays :

- MIC Determination : Use broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Include positive controls (e.g., ampicillin) and solvent controls.

- Time-Kill Curves : Evaluate bactericidal kinetics.

- Anticancer Screening :

Q. Stability and Reactivity

Q. Q: What are the critical storage conditions and stability challenges for this compound?

A:

- Storage : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent photodegradation and hydrolysis.

- Stability Risks :

Q. Analytical Quantification

Q. Q: Which quantitative methods are most reliable for analyzing this compound in complex mixtures?

A:

- Reverse-Phase HPLC : Use C18 columns with UV detection (λ = 254 nm for nitro groups). Mobile phase: acetonitrile/water (0.1% TFA).

- LC-MS/MS : Quantify trace amounts in biological matrices (e.g., plasma) with MRM transitions specific to m/z 220.2 → 148.1.

- Calibration : Prepare standard curves in triplicate and validate linearity (R² > 0.99) .

Q. Data Contradictions

Q. Q: How can researchers resolve discrepancies in reported physicochemical data (e.g., melting points) for this compound?

A:

- Reproduce Experiments : Synthesize the compound using published protocols and compare observed properties (e.g., DSC for melting points).

- Cross-Validate Techniques : Use orthogonal methods (e.g., NMR vs. XRD for purity).

- Consult Databases : Cross-reference PubChem, Reaxys, or SciFinder for consensus data .

Q. Reaction Mechanisms (Advanced)

Q. Q: What mechanistic insights explain the regioselective nitration at the 7-position of the indole ring?

A:

- Electrophilic Aromatic Substitution : Nitronium ion (NO₂⁺) attacks the electron-rich indole ring.

- Directing Effects : The 2-carboxylate group deactivates the ring, favoring nitration at the 7-position due to resonance and steric factors.

- Computational Modeling : DFT calculations (e.g., Gaussian) can map electrostatic potential surfaces to predict reactivity .

Q. Computational Modeling (Advanced)

Q. Q: How can molecular docking and QSAR studies optimize this compound derivatives for target binding?

A:

- Docking Workflow :

- Target Selection : Identify enzymes (e.g., topoisomerase II for anticancer activity).

- Ligand Preparation : Generate 3D conformers (Open Babel) and dock using AutoDock Vina.

- Scoring : Rank derivatives by binding affinity (ΔG).

- QSAR : Use descriptors (logP, polar surface area) to correlate structure with bioactivity. Validate with leave-one-out cross-validation .

属性

分子式 |

C10H8N2O4 |

|---|---|

分子量 |

220.18 g/mol |

IUPAC 名称 |

methyl 7-nitro-1H-indole-2-carboxylate |

InChI |

InChI=1S/C10H8N2O4/c1-16-10(13)7-5-6-3-2-4-8(12(14)15)9(6)11-7/h2-5,11H,1H3 |

InChI 键 |

OWGXPBRLKFGUQB-UHFFFAOYSA-N |

规范 SMILES |

COC(=O)C1=CC2=C(N1)C(=CC=C2)[N+](=O)[O-] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。